molecular formula C16H6F14Si B12609732 Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- CAS No. 650583-79-2

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-

Cat. No.: B12609732
CAS No.: 650583-79-2
M. Wt: 492.28 g/mol
InChI Key: SHZNSEAJOBYHQA-UHFFFAOYSA-N
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Description

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is a specialized organosilicon compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a silicon atom, which is also bonded to two fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with silicon tetrafluoride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to handle the increased volume of reactants and products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.

    Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, which can replace the fluorine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the silicon center.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the silicon center.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used as a precursor for the synthesis of other organosilicon compounds

Biology and Medicine

In biological and medical research, this compound is used in the development of fluorinated pharmaceuticals. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules, making them more effective in therapeutic applications.

Industry

In the industrial sector, Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is used in the production of specialty polymers and materials. Its unique chemical properties can impart desirable characteristics, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl groups and the silicon-fluorine bonds play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane: Another organosilicon compound with a trifluoromethyl group, used in similar applications.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as a catalyst in organic synthesis.

    Tris(pentafluorophenyl)borane: A boron compound with multiple fluorinated phenyl groups, used in catalysis and organic transformations.

Uniqueness

Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro- is unique due to the presence of both silicon and fluorine atoms in its structure, which imparts distinct chemical properties. The combination of trifluoromethyl-substituted phenyl groups and silicon-fluorine bonds makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

CAS No.

650583-79-2

Molecular Formula

C16H6F14Si

Molecular Weight

492.28 g/mol

IUPAC Name

bis[2,6-bis(trifluoromethyl)phenyl]-difluorosilane

InChI

InChI=1S/C16H6F14Si/c17-13(18,19)7-3-1-4-8(14(20,21)22)11(7)31(29,30)12-9(15(23,24)25)5-2-6-10(12)16(26,27)28/h1-6H

InChI Key

SHZNSEAJOBYHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)[Si](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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